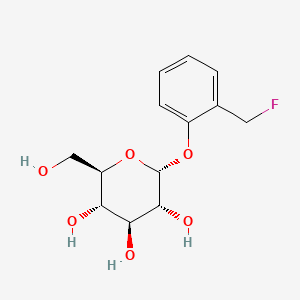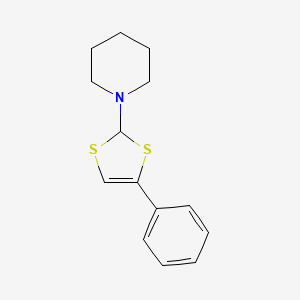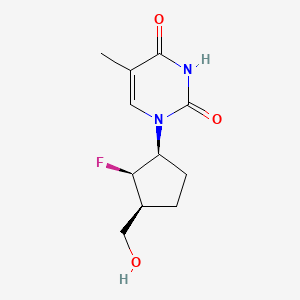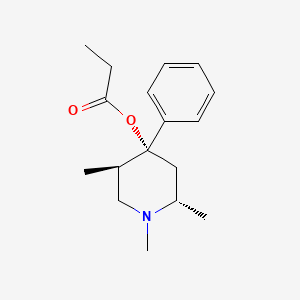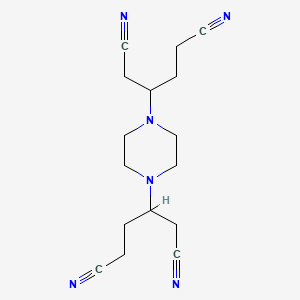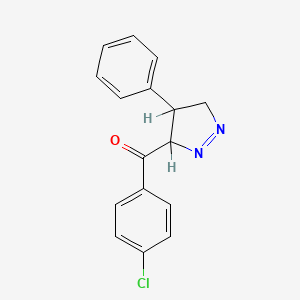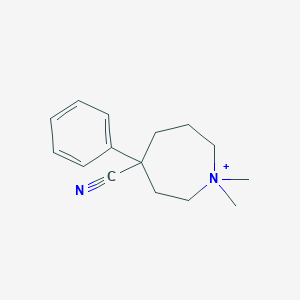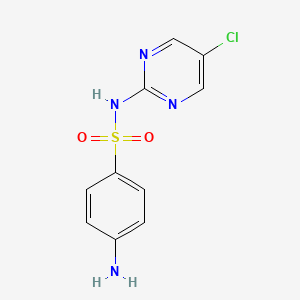
1-5-b-Neoendorphin (human), 1-(O-b-D-glucopyranosyl-L-tyrosine)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-5-b-Neoendorphin (human), 1-(O-b-D-glucopyranosyl-L-tyrosine)- is a synthetic derivative of the endogenous opioid peptide β-Neoendorphin. β-Neoendorphin is known for its role in pain modulation and wound healing. The addition of the glucopyranosyl group to the tyrosine residue enhances its solubility and potentially its biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-5-b-Neoendorphin (human), 1-(O-b-D-glucopyranosyl-L-tyrosine)- involves several steps:
Peptide Synthesis: The peptide chain of β-Neoendorphin is synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Glycosylation: The tyrosine residue in the peptide is glycosylated using a glycosyl donor such as a protected glucopyranosyl bromide. The reaction is typically carried out in the presence of a Lewis acid catalyst like silver triflate.
Deprotection and Purification: The final step involves the removal of protecting groups from the peptide and glycosyl moiety, followed by purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Automation of SPPS and glycosylation steps, along with efficient purification techniques, would be essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-5-b-Neoendorphin (human), 1-(O-b-D-glucopyranosyl-L-tyrosine)- can undergo various chemical reactions:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced under specific conditions, although this is less common.
Substitution: The glucopyranosyl moiety can be substituted with other sugar derivatives under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Glycosyl donors and Lewis acid catalysts are commonly used for glycosylation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield quinones, while substitution reactions could yield various glycosylated derivatives.
Applications De Recherche Scientifique
1-5-b-Neoendorphin (human), 1-(O-b-D-glucopyranosyl-L-tyrosine)- has several scientific research applications:
Chemistry: Used as a model compound to study glycopeptide synthesis and glycosylation reactions.
Biology: Investigated for its role in cell signaling and receptor binding due to its opioid nature.
Medicine: Potential therapeutic applications in pain management and wound healing, similar to β-Neoendorphin.
Industry: Could be used in the development of new pharmaceuticals and biotechnological applications.
Mécanisme D'action
The mechanism of action of 1-5-b-Neoendorphin (human), 1-(O-b-D-glucopyranosyl-L-tyrosine)- involves binding to opioid receptors in the body. This binding activates intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinases (ERK 1 and ERK 2) pathways. These pathways play a role in pain modulation and wound healing by promoting cell migration and upregulating matrix metalloproteinases .
Comparaison Avec Des Composés Similaires
Similar Compounds
β-Neoendorphin: The parent compound, known for its opioid activity and role in pain modulation.
α-Neoendorphin: Another endogenous opioid peptide with similar biological activities.
Leu-enkephalin: A smaller opioid peptide with similar receptor binding properties.
Uniqueness
1-5-b-Neoendorphin (human), 1-(O-b-D-glucopyranosyl-L-tyrosine)- is unique due to the addition of the glucopyranosyl group, which enhances its solubility and potentially its biological activity. This modification may also alter its receptor binding affinity and specificity, making it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
113282-58-9 |
|---|---|
Formule moléculaire |
C34H47N5O12 |
Poids moléculaire |
717.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C34H47N5O12/c1-18(2)12-24(33(48)49)39-32(47)23(14-19-6-4-3-5-7-19)38-27(42)16-36-26(41)15-37-31(46)22(35)13-20-8-10-21(11-9-20)50-34-30(45)29(44)28(43)25(17-40)51-34/h3-11,18,22-25,28-30,34,40,43-45H,12-17,35H2,1-2H3,(H,36,41)(H,37,46)(H,38,42)(H,39,47)(H,48,49)/t22-,23-,24-,25+,28+,29-,30+,34+/m0/s1 |
Clé InChI |
VXRUUPYSOOPEDW-WKGWLEJISA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one](/img/structure/B12792295.png)
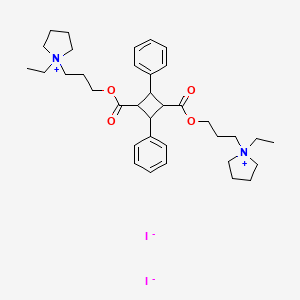

![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B12792307.png)

